Product packaging for Bis[2-(butan-2-yl)phenyl]diselane(Cat. No.:CAS No. 919081-14-4)

Bis[2-(butan-2-yl)phenyl]diselane

Cat. No.: B12628313
CAS No.: 919081-14-4
M. Wt: 424.4 g/mol
InChI Key: OIBQNVVXZGRFBM-UHFFFAOYSA-N
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Description

Bis[2-(butan-2-yl)phenyl]diselane is a high-purity organodiselenide reagent offered for research applications in medicinal chemistry and organic synthesis. Structurally related diphenyl diselenides have been identified as a privileged scaffold in the development of new bioactive agents, showing promising activity against Gram-positive bacteria and viruses such as human herpes virus type 1 (HHV-1) . The diselenide functional group serves as a versatile synthetic intermediate. It can be readily reduced to generate nucleophilic selenolates, which participate in key transformations such as seleno-Michael addition reactions with various electron-deficient alkenes, providing a route to more complex selenium-containing molecules . This makes this compound a valuable building block for constructing diverse compound libraries for biological screening and for exploring novel catalysts and synthetic methodologies. The compound is strictly for research purposes, and it is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26Se2 B12628313 Bis[2-(butan-2-yl)phenyl]diselane CAS No. 919081-14-4

Properties

CAS No.

919081-14-4

Molecular Formula

C20H26Se2

Molecular Weight

424.4 g/mol

IUPAC Name

1-butan-2-yl-2-[(2-butan-2-ylphenyl)diselanyl]benzene

InChI

InChI=1S/C20H26Se2/c1-5-15(3)17-11-7-9-13-19(17)21-22-20-14-10-8-12-18(20)16(4)6-2/h7-16H,5-6H2,1-4H3

InChI Key

OIBQNVVXZGRFBM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=CC=C1[Se][Se]C2=CC=CC=C2C(C)CC

Origin of Product

United States

Synthetic Methodologies for Substituted Diaryldiselanes, with Emphasis on Bis 2 Butan 2 Yl Phenyl Diselane Precursors

General Synthetic Strategies for Diorganodiselenides

The construction of the diselenide bond (Se-Se) can be achieved through several reliable and versatile methods. These strategies often involve the formation of a selenolate intermediate, which is subsequently oxidized, or the reaction of a nucleophilic selenium species with an appropriate electrophile.

Reactions of Elemental Selenium

Elemental selenium serves as a fundamental and cost-effective starting material for the synthesis of a wide array of organoselenium compounds, including diselenides. researchgate.netscribd.com A common approach involves the reduction of elemental selenium to form a nucleophilic selenium species, which can then react with an organic electrophile.

One prevalent method is the reaction of elemental selenium with organometallic reagents such as organolithium (RLi) or Grignard reagents (RMgX). researchgate.net This reaction generates an organyl selenolate anion (RSe⁻ M⁺), which can then be subjected to controlled oxidation to yield the corresponding diselenide. For the synthesis of a precursor to Bis[2-(butan-2-yl)phenyl]diselane, this would involve the generation of 2-(butan-2-yl)phenyllithium or the corresponding Grignard reagent, followed by its reaction with elemental selenium.

Alternatively, elemental selenium can be reduced by various reducing agents to form selenide (B1212193) (Se²⁻) or diselenide (Se₂²⁻) anions. researchgate.net These inorganic selenium nucleophiles can then undergo alkylation or arylation with suitable organic halides. researchgate.net Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium hydride (NaH), and hydrazine hydrate (N₂H₄·H₂O). researchgate.netscribd.comajrconline.org The choice of reducing agent and reaction conditions can influence the selective formation of either selenides or diselenides. scribd.com

Table 1: Selected Reducing Agents for Elemental Selenium in Diselenide Synthesis

Reducing Agent Typical Solvent Reaction Conditions Reference
Sodium borohydride (NaBH₄) Water or Ethanol Room Temperature ajrconline.org
Sodium hydride (NaH) Dimethylformamide (DMF) 70°C scribd.com
Hydrazine hydrate (N₂H₄·H₂O) / NaOH Not specified Not specified researchgate.net
Rongalite Not specified Not specified researchgate.net

Utilization of Metal Diselenides (e.g., Na₂Se₂)

Pre-formed or in situ generated metal diselenides, most notably sodium diselenide (Na₂Se₂), are highly effective reagents for the synthesis of symmetrical diaryldiselanes. researchgate.netscribd.com Na₂Se₂ is typically prepared by the reduction of elemental selenium with a suitable reducing agent, such as sodium hydride in DMF. scribd.com

The resulting diselenide dianion (Se₂²⁻) is a potent nucleophile that readily reacts with two equivalents of an organic halide via an Sₙ2-type mechanism to furnish the desired diselenide. chemistryviews.org For the synthesis of this compound, the precursor 1-bromo-2-(butan-2-yl)benzene would be treated with Na₂Se₂. This method is particularly advantageous for its operational simplicity and the ability to generate the diselenide in a single step from the corresponding halide.

Recent advancements have also explored the use of Cs₂CO₃ as a base to generate the diselenide dianion in situ from elemental selenium, which then reacts with benzylic quaternary ammonium (B1175870) salts. chemistryviews.org

Oxidative Coupling of Selenols

The oxidation of selenols (RSeH) provides a direct and efficient pathway to symmetrical diselenides. Selenols are the selenium analogs of thiols and are readily oxidized due to the weaker Se-H bond. This oxidation can often be achieved simply by exposing the selenol to atmospheric oxygen (air). jst.go.jprsc.org

Selenols are typically prepared by the reduction of the corresponding diselenides or by the protonation of a selenolate anion. The oxidative coupling is a reversible process, and the equilibrium can be shifted towards the diselenide under oxidative conditions. While this method is straightforward, the isolation and handling of often malodorous and air-sensitive selenols can be a practical drawback.

Multistep Synthetic Procedures from Organometallic Reagents

More complex diaryldiselanes, particularly those with specific substitution patterns, often necessitate multistep synthetic sequences. A common and powerful strategy involves the use of organometallic intermediates, such as organolithium or Grignard reagents. researchgate.net

For the synthesis of this compound, a plausible multistep route would begin with the ortho-lithiation of a suitable precursor. For instance, a directed ortho-metalation approach could be employed on a derivative of butan-2-ylbenzene. The resulting aryllithium species can then react with elemental selenium to form the lithium selenolate. Subsequent workup under oxidative conditions (often exposure to air) would then yield the target diselenide. researchgate.net This method offers excellent control over the regiochemistry of selenium introduction.

Table 2: Comparison of General Synthetic Strategies for Diorganodiselenides

Synthetic Method Key Reagents Advantages Disadvantages
Reactions of Elemental Selenium Elemental Se, Organometallic reagents or Reducing agents Cost-effective, versatile May require handling of pyrophoric or toxic reagents
Utilization of Metal Diselenides Metal diselenides (e.g., Na₂Se₂), Organic halides High yielding, straightforward Stoichiometric use of metal reagents
Oxidative Coupling of Selenols Selenols, Oxidizing agent (e.g., air) Direct, high atom economy Selenols can be unstable and malodorous
Multistep Procedures from Organometallic Reagents Organolithium or Grignard reagents, Elemental Se High regioselectivity, suitable for complex structures Requires multiple synthetic steps

Enantioselective Synthesis of Chiral Diselenides

The development of methods for the enantioselective synthesis of chiral diselenides has become an area of intense research, driven by their application as catalysts and chiral ligands in asymmetric synthesis. benthamdirect.comingentaconnect.com The chirality in these molecules can arise from stereogenic centers in the organic framework attached to the selenium atoms.

Stereocontrol in Chiral Diselenide Formation

Achieving high levels of stereocontrol in the formation of chiral diselenides is paramount for their successful application in asymmetric catalysis. The synthetic strategies often rely on the use of enantiomerically pure starting materials derived from the chiral pool or obtained through asymmetric synthesis.

One common approach involves the nucleophilic substitution of a chiral electrophile with a diselenide dianion. For instance, enantioenriched benzylic quaternary ammonium triflates have been shown to react with in situ generated Se₂²⁻ to afford chiral benzylic diselenides with high enantiopurity. chemistryviews.org This demonstrates that the Sₙ2 reaction proceeds with inversion of configuration at the stereogenic center.

Another strategy employs chiral auxiliaries to direct the stereochemical outcome of the reaction. The synthesis of chiral ferrocenyl diselenides, for example, has been achieved through the lithiation of a chiral ferrocene derivative bearing an optically active dimethylaminoethyl group, followed by reaction with selenium. ingentaconnect.com

The presence of stereogenic centers, even those not directly attached to the selenium atom, can influence the stereochemical outcome of reactions involving the diselenide. rsc.org The rigid bicyclic systems in some chiral diselenides have been shown to be particularly effective in inducing high diastereoselectivity in subsequent reactions. rsc.org

Recent research has also focused on the development of catalytic methods for the synthesis of chiral selenium-containing compounds, where a chiral diselenide is used in catalytic amounts to mediate a stereoselective transformation. benthamdirect.comingentaconnect.comthieme-connect.com These methods often involve an in situ regeneration of the active chiral selenium species.

Derivatization from Chiral Precursors (e.g., Amino Alcohols, Aziridines)

The introduction of chirality into diaryldiselane structures is often achieved by starting with enantiomerically pure precursors. Chiral amino alcohols and aziridines are versatile building blocks for this purpose. While the direct synthesis of this compound from these precursors is not extensively documented, the established reactivity of these compounds provides a clear pathway for creating chiral organoselenium molecules.

Aziridines, being highly reactive three-membered rings, are excellent electrophiles. Their ring-opening by selenium nucleophiles is a powerful method for generating chiral amino-selenium compounds. For instance, a straightforward synthetic route to chiral aliphatic amino diselenides involves the ring-opening of parent aziridines. nih.gov This methodology has been successfully applied to create ligands for enantioselective catalysis. nih.gov The general approach involves the reaction of an activated aziridine with a selenide source, which, after oxidation, can yield the corresponding diselenide. This strategy underscores the utility of aziridines in synthesizing complex molecules, including pharmaceuticals and natural products. researchgate.netgoogle.comnih.govgoogle.com

Similarly, chiral amino alcohols are fundamental precursors in asymmetric synthesis. They can be converted into various functional groups that can then be subjected to selenylation. For example, a chiral amino alcohol can be transformed into a diazonium salt, which can then react with a diselenide anion. Copper-catalyzed methods have been developed for the stereoselective synthesis of amino alcohols, providing access to all possible stereoisomers. nih.gov These enantiopure amino alcohols can then be further functionalized to introduce the selenium moiety, thereby transferring the chirality from the precursor to the final diselenide product.

Approaches for Introducing Steric Hindrance in Aryl Diselenides

The presence of bulky substituents on the aryl rings of diaryldiselanes, such as the 2-(butan-2-yl) group in this compound, introduces significant steric hindrance. This steric bulk can influence the compound's conformational properties and its reactivity, but it also presents a considerable synthetic challenge.

Introducing substituents at the ortho position of the aryl ring is the most direct way to create steric hindrance around the selenium-selenium bond. However, C-H arylations and cross-coupling reactions are often sensitive to steric hindrance, making the synthesis of 2,6-disubstituted biaryls and related compounds particularly difficult. dicp.ac.cn For the synthesis of sterically hindered diaryl diselenides, ortho-functionalized aryl halides or their equivalents are common starting materials.

Ruthenium-catalyzed ortho-C−H arylation of aromatic acids with bulky aryl halides has been shown to be an effective strategy for creating sterically crowded biaryls. dicp.ac.cn While this method focuses on C-C bond formation, the principles can be adapted for C-Se bond formation. The key is the use of a suitable directing group that positions the catalyst for ortho-functionalization.

Another approach involves the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides. organic-chemistry.org This reaction, typically used for creating biaryls, demonstrates that with the right catalyst system—often a palladacycle pre-catalyst with an N-heterocyclic carbene (NHC) ligand—even di- and tri-ortho-substituted biaryls can be formed at room temperature. organic-chemistry.org These methodologies highlight the importance of catalyst design in overcoming the steric barriers associated with ortho-substitution.

The presence of bulky ortho-substituents has a profound impact on the efficiency of synthetic reactions. In the synthesis of diaryl selenides, it has been observed that ortho-substituted diaryl diselenides can lead to low yields in subsequent reactions. nih.gov This is attributed to the steric hindrance caused by the ortho-substituents, which can impede the approach of reagents to the reactive center. nih.gov

For example, in the reaction of various diaryl diselenides with hexacyclohexyldilead, para- and meta-substituted diaryl diselenides provided the corresponding selenides in moderate to excellent yields. In contrast, ortho-substituted diselenides gave the products in low yields, a result directly attributed to steric hindrance. nih.gov

The following table illustrates the effect of substituent position on the yield of aryl cyclohexyl selenides, demonstrating the challenges posed by ortho-substitution.

Diaryl Diselenide SubstituentPositionYield (%)
p-OCH₃para82
p-Clpara75
m-CF₃meta68
o-CH₃ortho35
o-Clortho28

This data is representative of the general trend observed in reactions where steric hindrance from ortho-substituents plays a significant role. nih.gov

Overcoming these low yields often requires specialized catalysts and reaction conditions, such as the use of bulky ligands that can facilitate the desired transformation while accommodating the sterically demanding substrates. nih.govorganic-chemistry.org

Metal-Catalyzed Synthetic Routes to Organoselenium Compounds

Metal-catalyzed reactions are indispensable for the efficient and selective synthesis of organoselenium compounds, including diaryldiselanes. Copper and indium catalysts, in particular, have shown great utility in forming C-Se bonds.

Copper-catalyzed cross-coupling reactions are a cornerstone for the synthesis of diaryl selenides and diselenides. thieme-connect.com These methods offer a milder alternative to palladium-catalyzed reactions and can accommodate a wide range of substrates. umass.edu A common approach involves the reaction of aryl halides with a selenium source in the presence of a copper(I) catalyst.

One protocol describes the cross-coupling of aryl iodides and phenyl selenol using a CuI/neocuproine catalyst system. umass.edu This method allows for the synthesis of a variety of diaryl selenides in good yields. umass.edu Another strategy utilizes the reaction of diaryl diselenides with triarylbismuthanes, catalyzed by copper(I) acetate, to form unsymmetrical diaryl selenides. thieme-connect.com

Microwave-assisted copper-catalyzed synthesis has also been shown to significantly improve the preparation of diaryl chalcogenides from diaryl dichalcogenides and aryl halides, reducing reaction times from days to hours. acs.org Furthermore, copper oxide nanoparticles have been used as effective catalysts for the synthesis of symmetrical diaryl selenides from aryl halides or aryl boronic acids and selenourea. acs.org

The table below summarizes various copper-catalyzed methods for the synthesis of diaryl selenides.

Selenium SourceCoupling PartnerCatalyst SystemKey Advantage
Phenyl selenolAryl iodideCuI/neocuproineMild, palladium-free
Diaryl diselenideTriarylbismuthaneCu(I) acetate/1,10-phenanthrolineForms unsymmetrical selenides
Diaryl diselenideAryl halideCuI/bipyridyl (Microwave)Drastically reduced reaction times
SelenoureaAryl halide/boronic acidCuO nanoparticlesLigand-free conditions

Indium and its compounds have emerged as valuable reagents and catalysts in organic synthesis. While less common than copper or palladium in C-Se bond formation, indium-based systems offer unique reactivity.

An indium(III) iodide–hydrosilane reducing system has been reported for the synthesis of symmetrical dibenzyl sulfides from benzyl alcohols and elemental sulfur. conicet.gov.ar This methodology has been extended to the activation of elemental selenium, providing a straightforward route to C–Se bond formation to produce dibenzyl selenides. conicet.gov.ar This demonstrates the potential of indium catalysis in the synthesis of organoselenium compounds from readily available starting materials. Additionally, indium-promoted procedures have been developed for the synthesis of sterically hindered unsymmetrical diaryl ketones, suggesting the utility of indium in reactions involving bulky substrates. nih.gov

Nanoparticle-Catalyzed Approaches

The application of nanomaterial-based catalysts in the synthesis of organoselenium compounds, including substituted diaryldiselanes, represents a significant advancement in the field. rsc.org Nanoparticles, owing to their high surface-to-volume ratio and reactive morphologies, offer numerous advantages over their bulk counterparts. rsc.orgrsc.org These benefits include enhanced product yields and selectivity, reduced reaction times, lower catalyst loading, and greater ease of catalyst separation and recyclability. rsc.org Transition metal-catalyzed cross-coupling reactions are a powerful method for forming carbon-heteroatom bonds, and the use of nanocatalysts in carbon-selenium (C-Se) bond formation has become an area of intensive study. rsc.org

Various metal nanoparticles have been developed as efficient catalysts for C-Se cross-coupling reactions. Copper-based nanoparticles, in particular, have been widely utilized. Nanosized copper(II) oxide (CuO), copper ferrite (CuFe₂O₄), and iron(III) oxide (Fe₃O₄) have demonstrated high efficacy in catalyzing the synthesis of diaryl selenides and diselenides from precursors such as aryl halides, aryl boronic acids, and elemental selenium. rsc.orgresearchgate.net These heterogeneous catalysts can often be easily recovered, for instance, through magnetic separation in the case of iron-based nanoparticles, and reused multiple times with minimal loss of activity. rsc.orgresearchgate.net

Research Findings on Nanoparticle-Catalyzed Synthesis

Detailed studies have explored the scope and efficiency of various nanoparticle systems for the synthesis of symmetrical and unsymmetrical diaryl selenides, which are direct precursors or analogues to substituted diaryldiselanes.

One prominent approach involves the cross-coupling of aryl halides with a selenium source, catalyzed by metal nanoparticles. For instance, copper oxide (CuO) nanoparticles have been effectively used to catalyze the reaction between aryl halides and selenourea to produce symmetrical diaryl selenides in moderate to excellent yields. rsc.org The reactivity of the aryl halide in this system follows the order of Ar-I > Ar-Br >> Ar-Cl. rsc.org Similarly, graphene oxide-based nano-Fe₃O₄ has been shown to efficiently catalyze the coupling of (hetero)aryl iodides with elemental selenium (Se⁰). rsc.org

Another key strategy is the coupling of aryl boronic acids with diorganyl diselenides. Copper nanoparticles are the most prevalently used catalysts for this type of transformation. rsc.org For example, CuO nanoparticles have been successfully employed as a recyclable catalyst for the cross-coupling of organic diselenides with aryl boronic acids. chemrevlett.com This method is valuable for creating unsymmetrical diaryl selenides, which can be subsequently converted to the corresponding diselenides.

The synthesis of symmetrical diaryldiselanes has also been achieved through nanoparticle-catalyzed reactions. Under microwave irradiation, the synthesis of symmetrical diselenides from organoyl iodides and elemental chalcogen can be catalyzed by CuO nanoparticles. dntb.gov.ua This microwave-assisted approach often leads to improved reaction efficiency, requiring less catalyst and shorter reaction times. rsc.org

The table below summarizes representative examples of nanoparticle-catalyzed C-Se coupling reactions relevant to the synthesis of diaryldiselane precursors.

Table 1: Examples of Nanoparticle-Catalyzed C-Se Coupling Reactions
Aryl PrecursorSelenium SourceCatalystBaseSolventTemperature (°C)Yield (%)
Aryl Halides (I, Br)SelenoureaCuO nanoparticlesKOHDMSO80Moderate to Excellent
(Hetero)aryl IodidesSe⁰nano-Fe₃O₄@GOK₂CO₃DMSO120Good to Excellent
Aryl Boronic AcidsDiaryl DiselenidesCuO nanoparticles----
Organoyl IodidesElemental SeleniumCuO nanoparticles----
Aryl Halides (I, Br)Diaryl DiselenidesCuFe₂O₄ NPs-DMSO12060-98

A plausible mechanism for the nano-CuO catalyzed synthesis of symmetrical diselenides involves the initial reaction of an aryl halide with the copper catalyst, followed by interaction with a selenium source to form a copper selenide intermediate, which ultimately leads to the formation of the diaryl diselenide product. rsc.org

The development of bimetallic, trimetallic, and multi-metallic nanoparticles is a promising future direction in this field, potentially offering cost benefits and enhanced catalytic activity. rsc.org The versatility of nanoparticle-catalyzed approaches provides a robust platform for the synthesis of a wide array of substituted diaryldiselanes, including complex structures like this compound, by selecting the appropriately substituted precursors.

Advanced Spectroscopic and Structural Characterization of Substituted Diaryldiselanes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of organoselenium compounds in solution. The ⁷⁷Se nucleus, with a spin of ½, provides a direct window into the electronic environment of the selenium atoms, although its low natural abundance (7.63%) and lower sensitivity can present challenges. huji.ac.il

The chemical shift range for ⁷⁷Se is vast, spanning over 3000 ppm, which makes it highly sensitive to subtle changes in the molecular structure. huji.ac.il For diaryl diselenides, ⁷⁷Se chemical shifts typically appear in the range of 400-550 ppm relative to dimethyl selenide (B1212193) (Me₂Se). researchgate.netnetlify.app The precise chemical shift is modulated by the electronic and steric nature of the substituents on the aryl rings.

A notable characteristic of diaryl diselenides is the significant temperature dependence of their ⁷⁷Se NMR chemical shifts. bohrium.com Generally, as the temperature increases, the ⁷⁷Se NMR signal shifts downfield (to a higher frequency). This phenomenon is attributed to the molecule sampling a wider range of conformations through rotation around the Se-Se bond. At higher temperatures, the increased thermal energy allows the molecule to access higher-energy twisted conformations, leading to a change in the time-averaged electronic environment of the selenium nuclei and thus a shift in the observed resonance. bohrium.com

For sterically hindered diselenides like Bis[2-(butan-2-yl)phenyl]diselane, this effect is particularly pronounced. The bulky ortho-butan-2-yl groups create a significant energy barrier to rotation around the C-Se and Se-Se bonds. This restricted rotation at lower temperatures may lead to distinct conformational isomers, while at higher temperatures, the molecule can overcome this barrier. The resulting change in the average C-Se-Se-C dihedral angle upon heating would cause a substantial downfield shift in the ⁷⁷Se NMR spectrum.

Table 1: Temperature Dependence of ⁷⁷Se NMR Chemical Shifts for Selected Diaryl Diselenides
CompoundSubstituent TypeObserved Temperature EffectReference
Diphenyl DiselenideUnhinderedLinear downfield shift with increasing temperature. bohrium.com
1,2-di-o-tolyldiselenideModerately HinderedExperiences a significant thermal shift (0.219 ± 0.011 ppm/K in toluene), indicating low rotational barrier. bohrium.com
1,2-bis(2,4,6-triisopropylphenyl)diselenideHighly HinderedExperiences a smaller thermal shift (0.086 ± 0.004 ppm/K), suggesting steric interference restricts rotation. bohrium.com
This compoundHighly Hindered (Predicted)A significant temperature-dependent downfield shift is expected due to the large steric barrier imposed by the ortho-alkyl groups.N/A

The ⁷⁷Se chemical shift is sensitive to both the electronic properties of the aryl substituents and the steric environment around the diselenide bridge.

Electronic Effects: The butan-2-yl group is an alkyl substituent, which is generally considered to be weakly electron-donating through an inductive effect. In para-substituted diaryl diselenides, electron-donating groups have been observed to cause an upfield shift (lower frequency) of the ⁷⁷Se resonance compared to unsubstituted diphenyl diselenide. bohrium.com While the electronic effect of the ortho-butan-2-yl group in the target molecule would be expected to be similar, it is often overshadowed by steric influences in such crowded systems.

Steric Effects: The dominant factor influencing the ⁷⁷Se NMR of this compound is the steric hindrance from the ortho substituents. This steric pressure can distort the geometry of the C-Se-Se-C bridge, altering bond angles and the crucial dihedral angle. This distortion directly impacts the electronic shielding of the selenium nuclei, playing a more significant role in determining the final chemical shift than the substituent's electronic contribution.

¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular framework, providing information on the number and connectivity of protons and carbons. While specific experimental data for this compound is not publicly available, the expected spectra can be predicted based on its structure and data from analogous compounds. rsc.orgdocbrown.info

The molecule possesses a plane of symmetry bisecting the Se-Se bond, making the two 2-(butan-2-yl)phenyl moieties chemically equivalent. However, the butan-2-yl group contains a chiral center, which renders the adjacent methylene (B1212753) (CH₂) protons diastereotopic and the aromatic protons chemically distinct.

Expected ¹H NMR Spectrum:

Aromatic Region (approx. 7.0-7.8 ppm): Four distinct signals corresponding to the four different protons on the phenyl ring would be expected, likely appearing as complex multiplets (doublets, triplets, or doublets of doublets) due to spin-spin coupling.

Aliphatic Region (approx. 0.8-3.0 ppm):

A multiplet for the methine (CH) proton of the butan-2-yl group.

A multiplet for the two diastereotopic methylene (CH₂) protons.

A triplet for the terminal methyl (CH₃) of the ethyl portion.

A doublet for the methyl (CH₃) attached to the chiral methine carbon.

Expected ¹³C NMR Spectrum: Ten distinct signals for the ten unique carbon atoms are expected.

Aromatic Region (approx. 125-145 ppm): Six signals would be present, one for the carbon attached to selenium (C-Se) and five for the other aromatic carbons.

Aliphatic Region (approx. 10-70 ppm): Four signals corresponding to the four carbons of the butan-2-yl group would be observed. The chemical shifts can be estimated from known values for butan-2-ol. docbrown.info

Table 2: Predicted ¹H and ¹³C NMR Data for this compound
Predicted ¹H NMR DataPredicted ¹³C NMR Data
Chemical Shift (δ, ppm)MultiplicityAssignmentChemical Shift (δ, ppm)Assignment
~7.0-7.8mAr-H (4H)~145Ar C-C (ipso)
~2.8mCH (butan-2-yl)~138Ar C-Se (ipso)
~1.6mCH₂ (diastereotopic)~125-130Ar CH (4 carbons)
~1.2dCH-CH₃~65-70CH (butan-2-yl)
~0.8tCH₂-CH₃~30CH₂ (butan-2-yl)
~20CH-CH₃
~12CH₂-CH₃

Note: Predicted data is based on general principles and values from analogous structures. rsc.orgdocbrown.info

77Se NMR Spectroscopy: Chemical Shifts and Conformational Analysis

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and conformational arrangements.

The key conformational feature of a diaryl diselenide is the C-Ar-Se-Se-Ar-C backbone, defined primarily by the C-Se-Se-C dihedral angle. For unhindered or para-substituted diaryl diselenides, this angle is typically found to be around 80-90°. For example, in bis(2-methoxy-3-pyridyl) diselenide, the C-N-C-Se-Se dihedral angle is 87.05°. researchgate.net This "skew" conformation minimizes lone pair repulsion between the two selenium atoms.

In this compound, the immense steric repulsion between the two bulky ortho-butan-2-yl groups would be the dominant force in determining the solid-state conformation. To alleviate this strain, the molecule would likely adopt a highly twisted structure. This could manifest in several ways:

An increase in the C-Se-Se-C dihedral angle, potentially beyond the typical 90°.

A significant twisting of the phenyl rings relative to the C-Se bond plane.

A slight lengthening of the Se-Se and/or C-Se bonds compared to unhindered analogs.

While a specific crystal structure for this compound is unavailable, data from other highly hindered diselenides confirms that significant geometric distortions occur to accommodate bulky substituents. researchgate.net

Table 3: Typical and Expected Geometric Parameters for Diaryl Diselenides
ParameterTypical Range for Unhindered DiselenidesExpected Value for this compoundReference
Se-Se Bond Length~2.30 - 2.33 ÅLikely in the upper end of the range or slightly longer. researchgate.net
C-Se Bond Length~1.91 - 1.93 ÅMay be slightly elongated due to steric strain. researchgate.net
C-Se-Se Bond Angle~103 - 106°May be distorted from the ideal angle. researchgate.net
C-Se-Se-C Dihedral Angle~80 - 90°Expected to be significantly twisted, potentially > 90°, to minimize steric clash. researchgate.net

Intermolecular Interactions and Packing Effects

The presence of the bulky butan-2-yl group at the ortho position of the phenyl rings is expected to have a profound influence on the molecular conformation and crystal packing. This steric hindrance will likely force the phenyl rings to adopt a significant dihedral angle relative to each other. Furthermore, the alkyl chains can engage in intermolecular C-H···π interactions, where a hydrogen atom of an alkyl group on one molecule interacts with the electron-rich π-system of a phenyl ring on an adjacent molecule. researchgate.net The length and branching of such alkyl chains can significantly impact the crystal packing, sometimes leading to interdigitated arrangements that maximize van der Waals contacts. rsc.org

In many organoselenium compounds, short Se···Se or Se···H intermolecular contacts are also observed, which can contribute to the stabilization of the crystal packing. The dihedral angle of the C-Se-Se-C group is a critical parameter, typically around 90° in the ground state, which minimizes lone pair repulsion on the selenium atoms. scispace.com The interplay of these various weak interactions determines the final three-dimensional supramolecular assembly.

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the FTIR spectrum would be characterized by a series of absorption bands corresponding to the vibrations of its constituent parts. While a specific spectrum for this compound is not provided in the search results, the expected vibrational modes can be predicted based on the analysis of similar aromatic and alkyl-substituted compounds.

The key expected vibrational frequencies are summarized in the table below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H (Aromatic)Stretching3100 - 3000
C-H (Alkyl)Stretching2960 - 2850
C=C (Aromatic)Stretching1600 - 1450
C-H (Alkyl)Bending1465 - 1370
C-SeStretching600 - 500
Se-SeStretching300 - 200

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. libretexts.orgchemguide.co.uk In the electron impact mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, and its m/z value would correspond to the molecular weight of the compound. Due to the presence of multiple selenium isotopes, the molecular ion peak would appear as a characteristic isotopic cluster.

The fragmentation of the molecular ion is driven by the stability of the resulting fragments. wikipedia.org For this compound, several fragmentation pathways can be anticipated. The most prominent fragmentation is often the cleavage of the diselenide bond (Se-Se), which is the weakest bond in the molecule. This would lead to the formation of a [2-(butan-2-yl)phenyl]selanyl radical cation.

Another common fragmentation pathway involves the loss of the alkyl substituent. The butan-2-yl group can be lost as a radical, leading to a fragment ion. The stability of the resulting carbocation plays a crucial role in the fragmentation process; for instance, the formation of a more stable secondary carbocation is favored over a primary one. libretexts.orgchemguide.co.uk

A representative table of expected fragments is provided below.

Fragment Ion Proposed Structure Key Fragmentation Pathway
[M]⁺[C₂₀H₂₆Se₂]⁺Molecular Ion
[M - C₄H₉]⁺[C₁₆H₁₇Se₂]⁺Loss of a butan-2-yl radical
[M/2]⁺[C₁₀H₁₃Se]⁺Cleavage of the Se-Se bond
[C₆H₄Se]⁺Loss of butan-2-yl group from the selanyl (B1231334) fragment

The analysis of these and other potential fragments allows for a detailed structural confirmation of the compound. youtube.com

UV-Visible Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Aromatic diselenides are known to exhibit characteristic absorptions in the UV-Vis region. scispace.com The spectrum of this compound is expected to show absorptions arising from π → π* transitions of the phenyl rings and n → σ* transitions associated with the diselenide moiety.

The π → π* transitions in aromatic systems, such as the phenyl groups in this molecule, typically give rise to strong absorption bands. youtube.comyoutube.com For benzene (B151609), these bands are observed around 184 nm, 204 nm, and 255 nm. youtube.com The substitution on the benzene ring, in this case with a butan-2-yl group and a selenium atom, will cause a bathochromic (red) shift of these absorptions to longer wavelengths.

The diselenide chromophore itself has a characteristic absorption at longer wavelengths, which is attributed to an electronic transition from a non-bonding orbital (n) on the selenium atom to an antibonding sigma orbital (σ*) of the Se-Se bond. scispace.com For simple alkyl diselenides, this peak is often found around 300-320 nm. scispace.com The electronic environment significantly influences the position of this absorption band. The dihedral angle of the C-Se-Se-C group is a key factor; a smaller dihedral angle generally leads to a red shift in the UV spectrum. scispace.com

The expected electronic transitions for this compound are summarized in the table below.

Transition Chromophore Expected Wavelength Range (nm)
π → πPhenyl Ring200 - 280
n → σDiselenide (Se-Se)300 - 350

The combination of these absorptions gives this compound its characteristic UV-Visible spectrum, providing insight into its electronic structure and optical properties.

Reactivity and Reaction Mechanisms of Bis 2 Butan 2 Yl Phenyl Diselane Analogs

Mechanisms of Selenium-Selenium Bond Cleavage

The cleavage of the Se-Se bond is a fundamental process that initiates the majority of the reactions involving diaryl diselenides. This cleavage can proceed through several distinct mechanisms, primarily categorized as homolytic, heterolytic, or via electron attachment processes.

Homolytic cleavage involves the symmetrical breaking of the Se-Se bond, where each selenium atom retains one of the bonding electrons, resulting in the formation of two selenyl radicals (ArSe•). nih.gov This process can be initiated by thermal or photochemical activation. nih.govmdpi.com

Irradiation with near-UV or visible light is a common method to induce homolytic cleavage of the Se-Se bond in diaryl diselenides. mdpi.comnih.gov The generated arylseleno radicals (ArSe•) are highly reactive species that can participate in various radical reactions. nih.govnih.gov For instance, these radicals can be trapped by other molecules, such as alkenes or compounds with weak bonds, to form new carbon-selenium bonds. nih.gov A study on the photoinduced reaction of diaryl diselenides with hexacyclohexyldilead demonstrated that the arylseleno radical could be generated and subsequently participate in an SH2 reaction to afford aryl cyclohexyl selenide (B1212193). nih.gov

The reaction pathway can be summarized as:

Initiation: ArSe-SeAr + hν (light) → 2 ArSe•

Propagation/Trapping: ArSe• + Substrate → Product

It is important to note that the recombination of arylseleno radicals to reform the diselenide is a very fast process. nih.gov The efficiency of trapping the radical depends on the concentration and reactivity of the substrate. The steric hindrance caused by ortho-substituents on the aryl ring, such as the butan-2-yl group in Bis[2-(butan-2-yl)phenyl]diselane, can influence the reactivity of the resulting selenyl radical. nih.gov

InitiatorProcessReactive Species GeneratedTypical Subsequent Reactions
Light (hv) or Heat (Δ)Homolytic CleavageArylseleno Radicals (ArSe•)Addition to multiple bonds, SH2 substitution

In some cases, radiation such as X-rays can also induce homolytic cleavage of not only the Se-Se bond but also the Se-C bond, leading to a mixture of radical species. nih.govresearchgate.netresearchgate.net

Heterolytic cleavage is the unequal breaking of the Se-Se bond, where one selenium atom retains the entire bonding electron pair, leading to the formation of a positively charged electrophilic species (ArSe⁺) and a negatively charged nucleophilic species (ArSe⁻), the selenolate anion. unacademy.compharmacy180.comlibretexts.org This process is typically facilitated by the presence of other reagents or specific reaction conditions that can polarize the Se-Se bond. researchgate.net

While symmetrical diaryl diselenides have a nonpolar Se-Se bond, interaction with electrophiles or nucleophiles can induce cleavage. For example, treatment of a diselenide with halogens like bromine (Br₂) results in the formation of an electrophilic selenyl halide (ArSeBr), which is a source of the "ArSe⁺" synthon. wikipedia.orgcardiff.ac.ukwiley-vch.de

Generation of Electrophilic Selenium:

ArSe-SeAr + Br₂ → 2 ArSeBr

These electrophilic selenium species are highly reactive towards nucleophiles, such as alkenes. cardiff.ac.uk They react with olefinic double bonds to form a three-membered seleniranium ion intermediate, which can then be attacked by various nucleophiles to yield addition products. cardiff.ac.uk

Generation of Nucleophilic Selenium: Conversely, the Se-Se bond can be cleaved by nucleophiles. Computational studies have shown that nucleophilic attack at a selenium atom in a diselenide is both kinetically and thermodynamically favorable. researchgate.net This reaction proceeds through an addition-elimination mechanism, forming a stable hypercoordinate selenium intermediate. researchgate.net The reaction of diselenides with strong reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium hydride (NaH) leads to the formation of two equivalents of the corresponding selenolate anion (ArSe⁻). chemicalbook.com

Reagent/ConditionProcessSpecies FormedRole
Halogens (e.g., Br₂)Heterolytic CleavageArSe⁺ (as ArSeBr)Electrophile
Reducing Agents (e.g., NaBH₄)Heterolytic Cleavage / ReductionArSe⁻ (Selenolate Anion)Nucleophile

Dissociative electron attachment (DEA) is a process where a low-energy electron attaches to a molecule, forming a transient negative ion (radical anion), which may then dissociate into fragments. quantemol.com For diaryl diselenides, electron attachment leads to the formation of a radical anion (ArSeSeAr•⁻). researchgate.netnii.ac.jp

The fate of this radical anion has been studied using techniques like pulse radiolysis. researchgate.netnii.ac.jp The Se-Se σ-bond within the radical anion can cleave, leading to a selenolate anion and a selenyl radical.

Process:

Electron Attachment: ArSe-SeAr + e⁻ → [ArSe-SeAr]•⁻

Dissociation: [ArSe-SeAr]•⁻ → ArSe• + ArSe⁻

This process highlights the electron-accepting ability of the diselenide moiety. nih.gov The cross-section for electron attachment can be significant, making this a relevant pathway in environments where free electrons are present, such as under radiation. quantemol.comnih.govrsc.org The stability and dissociation pathway of the resulting radical anion can be influenced by the substituents on the aromatic rings.

Nucleophilic Reactions of Diselenides

While diselenides themselves can react with strong nucleophiles, their most significant role in nucleophilic reactions is as precursors to highly nucleophilic selenolate anions.

Selenolate anions (ArSe⁻) are potent, soft nucleophiles that are readily generated by the reductive cleavage of the Se-Se bond in diaryl diselenides. chemicalbook.comresearchgate.net A variety of reducing agents can be employed for this transformation.

Common Methods for Generating Selenolate Anions:

Sodium Borohydride (NaBH₄): This is a very convenient and common method. chemicalbook.comresearchgate.net The reaction of a diselenide with NaBH₄ produces the sodium selenolate. chemicalbook.com

Sodium Hydride (NaH): This reagent can also be used to generate uncomplexed sodium selenolate. chemicalbook.com

Thiols: Thiols can reduce diselenides to generate selenolates, which exist in equilibrium with the corresponding selenol (ArSeH) depending on the pH. rsc.orgelsevierpure.com

Once generated, these selenolate anions are highly reactive towards a wide range of electrophiles. chemicalbook.com Their high nucleophilicity allows them to participate in various substitution and addition reactions. wikipedia.orgnih.gov For example, they readily react with alkyl halides to form unsymmetrical selenides and can open epoxide rings. chemicalbook.com The nucleophilic character of selenium compounds is generally greater than their sulfur counterparts. wikipedia.org

A particularly important reaction involving selenolate anions is their conjugate addition to α,β-unsaturated carbonyl compounds, a process known as the seleno-Michael reaction. nih.govwikipedia.orgmasterorganicchemistry.com This reaction is a powerful method for forming carbon-selenium bonds at the β-position of an electron-deficient alkene. beilstein-journals.orgnumberanalytics.com

The mechanism involves the attack of the soft selenolate nucleophile at the electrophilic β-carbon of the conjugated system. wikipedia.org This generates a resonance-stabilized enolate intermediate, which is then typically protonated upon workup to yield the final β-seleno carbonyl compound. wikipedia.orgmasterorganicchemistry.com

General Seleno-Michael Reaction:

Nucleophilic Attack: ArSe⁻ attacks the β-carbon of an α,β-unsaturated ketone or ester.

Protonation: The resulting enolate is protonated to give the saturated product.

This reaction is highly efficient and has been developed into enantioselective versions using chiral catalysts. nih.govresearchgate.net The seleno-Michael addition is a versatile tool in organic synthesis, providing access to a wide range of β-functionalized compounds. thieme-connect.com Selenols, generated in situ from diselenides, can also serve as the nucleophilic species in these additions. researchgate.netnih.gov

Reactions with Organometallic Reagents

Diaryl diselenides, including analogs of this compound, readily react with a variety of organometallic reagents, most notably organolithium and Grignard reagents. These reactions are fundamental in organoselenium chemistry for the formation of new carbon-selenium bonds.

The general reaction involves the cleavage of the selenium-selenium bond by the nucleophilic carbanion of the organometallic reagent. This results in the formation of a new organoselenium compound and a metal selenolate salt.

With Organolithium Reagents:

The reaction of a diaryl diselenide with an organolithium reagent (R-Li) proceeds via a nucleophilic attack of the alkyl or aryl group (R) on one of the selenium atoms. This displaces a phenylseleno group, yielding an unsymmetrical selenide and a lithium selenolate.

(ArSe)₂ + R-Li → ArSeR + ArSeLi

With Grignard Reagents:

Similarly, Grignard reagents (R-MgX) react with diaryl diselenides. uni-muenchen.deuclm.esnih.gov The mechanism is analogous to that of organolithium reagents, involving nucleophilic attack by the organic group of the Grignard reagent on the diselenide bond. This process is widely used for the synthesis of various functionalized selenides. uni-muenchen.deuclm.esnih.gov The reaction of Bunte salts (S-alkyl, S-aryl, and S-vinyl thiosulfate (B1220275) sodium salts) with Grignard reagents provides a thiol-free route to sulfides. nih.gov

(ArSe)₂ + R-MgX → ArSeR + ArSeMgX

The reactivity of these reactions can be influenced by steric hindrance around the selenium-selenium bond. For a bulky diselenide like this compound, the approach of the organometallic reagent may be slowed, but the fundamental reactivity remains the same.

Electrophilic Reactions of Diselenides

Electrophilic Selenenylation of Unsaturated Systems

Diselenides, such as this compound, can act as precursors to electrophilic selenium species that react with unsaturated systems like alkenes and alkynes. cardiff.ac.ukresearchgate.net This process, known as electrophilic selenenylation, is a versatile method for introducing selenium into organic molecules. cardiff.ac.uknih.gov

The reaction is typically initiated by the cleavage of the Se-Se bond to generate a more electrophilic selenium species, often a selenenyl halide (ArSeX). wiley-vch.de This electrophilic species then attacks the electron-rich double or triple bond of the unsaturated substrate.

Reaction with Alkenes:

The electrophilic selenium reagent adds to the alkene, forming a three-membered cyclic intermediate known as a seleniranium ion. cardiff.ac.uknih.gov This intermediate is then opened by a nucleophile, which can be the counterion of the selenium reagent or an external nucleophile present in the reaction mixture. The addition is typically anti-stereospecific. nih.gov

The general mechanism is as follows:

Generation of the electrophile: (ArSe)₂ + X₂ → 2 ArSeX (where X = Cl, Br)

Formation of the seleniranium ion: The electrophilic selenium species (ArSeX) reacts with the alkene. cardiff.ac.uk

Nucleophilic attack: A nucleophile attacks one of the carbon atoms of the seleniranium ion, leading to the opening of the ring and the formation of the final product. nih.gov

The regioselectivity of the nucleophilic attack generally follows Markovnikov's rule, where the nucleophile adds to the more substituted carbon of the seleniranium ion. nih.gov However, steric hindrance can influence this selectivity. nih.gov

Reaction with Alkynes:

Electrophilic selenenylation of alkynes proceeds in a similar manner to that of alkenes. researchgate.net The reaction can lead to the formation of various selenium-containing vinyl compounds. mdpi.comcapes.gov.br The stereochemistry of the addition can be either syn or anti, depending on the reaction conditions and the substrates involved. The reaction often proceeds through a selenirenium ion intermediate. mdpi.com

Role of Oxidizing Agents in Generating Electrophilic Selenium Species

Oxidizing agents play a crucial role in generating highly reactive electrophilic selenium species from diselenides. cardiff.ac.ukwiley-vch.de This activation is essential for many electrophilic selenenylation reactions, particularly when a less reactive selenenylating agent is used. nih.govorganic-chemistry.org

Various oxidizing systems have been developed to facilitate these transformations:

Halogens (e.g., Br₂, I₂): As mentioned previously, halogens can cleave the Se-Se bond to form selenenyl halides, which are effective electrophiles. wiley-vch.de Iodine, for instance, can be used in catalytic amounts to generate the active catalytic species. cardiff.ac.uk

Peroxides (e.g., H₂O₂, m-CPBA): Hydrogen peroxide and other peroxy acids can oxidize diselenides to seleninic acids (ArSeO₂H) or their anhydrides. numberanalytics.comresearchgate.net These species can then act as electrophilic selenenylating agents. In some cases, the presence of an external oxidant like m-CPBA can be used to generate a more electrophilic species in situ. cardiff.ac.uk For instance, the combination of a diaryl diselenide and m-CPBA in the presence of a bromide source can generate a phenylselenyl bromide species. cardiff.ac.uk

Hypervalent Iodine Reagents: Reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) (PhI(OCOCF₃)₂) are powerful oxidants that can activate diselenides to form highly electrophilic selenium species. organic-chemistry.org These are particularly useful in catalytic cyclization reactions. organic-chemistry.org

Other Oxidants: A variety of other oxidizing agents have been employed, including ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), which generates a strongly electrophilic phenylselenenyl sulfate. wiley-vch.de Electrochemical methods can also be used, where anodic oxidation of a bromide salt generates bromine in situ, which then reacts with the diselenide. wiley-vch.de Selenium dioxide (SeO₂) is also a well-known oxidizing agent in organoselenium chemistry. adichemistry.comnih.govwikipedia.org

The choice of oxidizing agent can significantly influence the reactivity and selectivity of the subsequent selenenylation reaction.

Influence of Steric and Electronic Effects on Reactivity

The reactivity of diaryl diselenides, including analogs like this compound, is significantly influenced by both steric and electronic factors. These effects can impact reaction rates, regioselectivity, and the stability of intermediates.

Steric Hindrance and its Impact on Reaction Rates and Selectivity

Steric hindrance, arising from bulky substituents on the aromatic rings, plays a critical role in the reactivity of diaryl diselenides. mdpi.comresearchgate.net

Reaction Rates: The presence of bulky groups, such as the sec-butyl groups in the ortho position of this compound, can impede the approach of reagents to the selenium-selenium bond. This steric shielding can lead to a decrease in reaction rates for processes that involve nucleophilic or electrophilic attack at the selenium atom. For example, in reactions with organometallic reagents, the bulky substituents can slow down the cleavage of the Se-Se bond. mdpi.com Similarly, in electrophilic selenenylation reactions, the formation of the seleniranium ion can be sterically hindered.

Selectivity: Steric hindrance can also influence the selectivity of a reaction. In the electrophilic selenenylation of alkenes, bulky substituents on the diselenide can affect the regioselectivity of the nucleophilic attack on the seleniranium ion. nih.gov The nucleophile may preferentially attack the less sterically encumbered carbon atom, even if it is the less substituted one, leading to anti-Markovnikov products. nih.gov In some cases, extreme steric hindrance can completely prevent a reaction from occurring at a particular site.

The table below summarizes the general impact of steric hindrance on the reactivity of diaryl diselenides.

FeatureEffect of Increasing Steric Hindrance
Reaction Rate Generally decreases
Regioselectivity Can favor attack at the less hindered site
Stability Can increase the stability of the molecule by preventing decomposition pathways

Electronic Properties of Aromatic Substituents

The electronic properties of substituents on the aromatic rings of diaryl diselenides have a profound effect on their reactivity. unipd.itlibretexts.orglibretexts.org These effects can be broadly categorized as inductive and resonance effects.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and carbonyl groups (-COR) are electron-withdrawing. libretexts.orglibretexts.org They decrease the electron density on the selenium atoms, making them more electrophilic. This can enhance the rate of nucleophilic attack on the diselenide. However, strong electron-withdrawing groups can also destabilize the resulting selenolate anion (ArSe⁻), potentially slowing down reactions where the formation of this anion is part of the rate-determining step. unipd.it

Electron-Donating Groups (EDGs): Substituents like alkoxy (-OR) and alkyl groups are electron-donating. libretexts.org They increase the electron density on the selenium atoms, making them more nucleophilic and less electrophilic. This can decrease the rate of nucleophilic attack on the diselenide but can facilitate electrophilic reactions where the selenium atom acts as a nucleophile. In electrophilic selenenylation, electron-donating groups on the diaryl diselenide can increase the reactivity towards alkenes and alkynes. chemrevlett.com

The following table illustrates the influence of substituent electronic effects on the reactivity of diaryl diselenides.

Substituent TypeEffect on Selenium AtomImpact on Nucleophilic AttackImpact on Electrophilic Character
Electron-Withdrawing More electrophilicGenerally fasterIncreased
Electron-Donating More nucleophilicGenerally slowerDecreased

Reactions with Heteroatom Nucleophiles

Diaryl diselenides can react with a variety of heteroatom nucleophiles, including nitrogen and oxygen-containing species. The selenium-selenium bond is susceptible to cleavage, and the subsequent formation of new bonds with the nucleophile is a key feature of their chemistry. The electrophilicity of the selenium atoms and the stability of the resulting intermediates play a crucial role in these reactions.

Acylation Reactions with Aminophenols, Phenols, and Amines

A pertinent analog for understanding the acylation potential of this compound is bis[(2-chlorocarbonyl)phenyl] diselenide. This compound has been studied for its reactions with various mono- and binucleophiles, including aminophenols, phenols, and amines, leading to the formation of new diphenyl diselenide derivatives nih.gov. These reactions serve as a convenient route to synthesize various amides and esters.

The reaction of bis[(2-chlorocarbonyl)phenyl] diselenide with nucleophiles like aminophenols is particularly interesting due to the presence of two competing nucleophilic centers: the amino group (-NH₂) and the hydroxyl group (-OH). In these reactions, the amino group, being a stronger nucleophile than the phenolic hydroxyl group, preferentially attacks the electrophilic carbonyl carbon, leading to the formation of an amide bond nih.gov. This selectivity is a common feature in acylation reactions of aminophenols.

The general reaction proceeds via the nucleophilic attack of the amine or phenol (B47542) on the acyl chloride functionality of the diselenide. This results in the formation of a new C-N or C-O bond, respectively, and the elimination of hydrogen chloride. The diselenide moiety typically remains intact during this process.

The following tables summarize the results of the reaction of bis[(2-chlorocarbonyl)phenyl] diselenide with various aminophenols, phenols, and amines, as reported in the literature nih.gov. These data provide a clear indication of the types of products formed and the yields that can be expected under specific reaction conditions. While the butan-2-yl group in the target compound is sterically bulkier and less electron-withdrawing than the chlorocarbonyl group, the fundamental reaction mechanism of acylation with these nucleophiles is expected to be analogous. The steric hindrance from the butan-2-yl group might, however, lead to lower reaction rates and yields compared to its chlorocarbonyl counterpart mdpi.com.

Table 1: Reaction of bis[(2-chlorocarbonyl)phenyl] diselenide with Aminophenols

Aminophenol IsomerProductYield (%)
2-AminophenolBis[2-(2-hydroxyphenylcarbamoyl)phenyl] diselenide85
3-AminophenolBis[2-(3-hydroxyphenylcarbamoyl)phenyl] diselenide89
4-AminophenolBis[2-(4-hydroxyphenylcarbamoyl)phenyl] diselenide92

Table 2: Reaction of bis[(2-chlorocarbonyl)phenyl] diselenide with Phenols

Phenol DerivativeProductYield (%)
PhenolBis[2-(phenoxycarbonyl)phenyl] diselenide75
4-MethoxyphenolBis[2-((4-methoxyphenoxy)carbonyl)phenyl] diselenide80

Table 3: Reaction of bis[(2-chlorocarbonyl)phenyl] diselenide with Amines

AmineProductYield (%)
AnilineBis[2-(phenylcarbamoyl)phenyl] diselenide95
BenzylamineBis[2-(benzylcarbamoyl)phenyl] diselenide91
MorpholineBis[2-(morpholine-4-carbonyl)phenyl] diselenide88

Catalytic Applications and Mechanistic Insights of Diselenide Based Systems

Diselenides as Catalysts in Organic Transformations

Diselenides are notable for their stability and ease of handling compared to their corresponding selenol counterparts. acs.org They can act as precursors to both electrophilic and nucleophilic selenium species, making them valuable in a variety of catalytic processes. mdpi.comresearchgate.net Their application spans enantioselective catalysis, metal-free transformations, and photocatalytic reactions. nih.govlookchem.commdpi.comnih.gov

Chiral, non-racemic diselenides are particularly valuable in asymmetric synthesis, where they can serve as chiral ligands or catalysts to induce stereoselectivity. rsc.orgingentaconnect.com The introduction of stereogenic centers into the diselenide structure allows for the creation of a chiral environment around the reactive center, influencing the stereochemical outcome of the reaction. nih.gov

The enantioselective addition of organometallic reagents to prochiral aldehydes is a fundamental carbon-carbon bond-forming reaction in organic synthesis, leading to the formation of valuable chiral secondary alcohols. acs.orgacs.org Chiral diselenides have been successfully employed as catalysts in the asymmetric addition of diethylzinc (B1219324) to aldehydes, demonstrating high levels of enantioselectivity. acs.orgacs.orglookchem.comnih.gov

For instance, a study on chiral aliphatic amino diselenides, synthesized from readily available chiral aziridines, showed excellent catalytic activity in the addition of diethylzinc to various aldehydes. acs.orgacs.orglookchem.comnih.gov The use of a very low catalyst loading (as little as 0.5 mol%) of a specific chiral diselenide resulted in the formation of the corresponding chiral alcohols with high yields and enantiomeric excesses (up to 99%). acs.orglookchem.com The steric and electronic properties of the substituents on the diselenide ligand were found to significantly influence the stereoselectivity of the reaction. acs.orgnih.gov

Table 1: Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by a Chiral Amino Diselenide

Catalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
59598
29698
19898
0.59898

Data sourced from studies on chiral aliphatic amino diselenides. acs.org

The proposed mechanism involves the reaction of the chiral diselenide with diethylzinc to form a chiral zinc-selenolate complex. This complex then coordinates with the aldehyde, and the chiral environment created by the ligand directs the enantioselective transfer of the ethyl group from the zinc to the carbonyl carbon.

Asymmetric alkoxyselenylation of alkenes is another important transformation where chiral diselenides have been utilized to achieve high levels of stereocontrol. This reaction involves the addition of an alkoxy group and a selenyl group across the double bond of an alkene, leading to the formation of two new stereogenic centers.

In a notable study, new chiral N-heterocyclic diselenides were synthesized and tested in the asymmetric methoxyselenylation of styrene. The use of a diselenide derived from a rigid azanorbornane bicyclic system resulted in excellent diastereoselectivity (>99%). rsc.orgrsc.org The reaction proceeds through the formation of a chiral seleniranium ion intermediate upon the electrophilic attack of the selenium species on the alkene. The subsequent nucleophilic attack by the alcohol occurs in a stereospecific manner, controlled by the chiral backbone of the diselenide. rsc.org

Table 2: Asymmetric Methoxyselenylation of Styrene with a Chiral N-Heterocyclic Diselenide

Diselenide StructureDiastereomeric Excess (de, %)
Rigid azanorbornane-based>99
Pyrrolidine-based65

Data sourced from studies on chiral N-heterocyclic diselenides. rsc.orgrsc.org

The development of metal-free catalytic systems is a significant goal in green chemistry, aiming to reduce the reliance on potentially toxic and expensive transition metals. researchgate.net Organoselenium compounds, including diselenides, have shown promise as catalysts in a variety of metal-free transformations. researchgate.net These reactions often proceed through radical pathways or by the ability of the selenium atom to act as a Lewis base or engage in other non-covalent interactions. researchgate.net

For example, organoselenium-enabled radical relay azidation-carbocyclization reactions have been developed for the synthesis of complex nitrogen-containing heterocycles under metal-free conditions. researchgate.net In these processes, the organoselenium species participates in a radical relay pathway, facilitating the desired transformation without the need for a metal catalyst. researchgate.net The use of elemental selenium in direct synthetic methods is also an attractive metal-free strategy due to its low cost and stability. researchgate.net

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, allowing for the activation of molecules under mild conditions. mdpi.com Diselenides have been extensively used in photocatalytic reactions, both as substrates and as catalysts or pre-catalysts. lookchem.commdpi.comtandfonline.com

Under visible light irradiation, the relatively weak Se-Se bond in diselenides can undergo homolytic cleavage to generate highly reactive selenyl radicals. mdpi.com These radicals can then participate in a variety of transformations, such as the functionalization of alkenes and alkynes. mdpi.com In some cases, these reactions can proceed without the need for an external photocatalyst, with the diselenide itself acting as the photosensitizer. lookchem.comtandfonline.com For instance, a photocatalyst-free photoredox synthesis of diaryl selenides has been developed through the reaction of diselenides with aryldiazo sulfones under visible light. lookchem.comtandfonline.com

In other systems, diselenides are used in conjunction with a photocatalyst, such as Ru(bpy)₃Cl₂, to achieve transformations like the selenation of alkenyl cyclobutanols. mdpi.com The photocatalyst, upon excitation by visible light, can initiate a single-electron transfer process involving the diselenide, leading to the formation of the reactive selenium species.

Enantioselective Catalysis

Mechanistic Aspects of Diselenide Catalysis

The catalytic activity of diselenides stems from their ability to be reversibly oxidized and reduced, allowing them to participate in catalytic cycles. nih.govnyu.edu The specific mechanism depends on the nature of the reaction and the reactants involved.

In many electrophilic addition reactions, the diselenide is first activated by an oxidant or by reaction with a Lewis acid to generate a more electrophilic selenium species, often represented as [RSe]⁺. mdpi.comnih.gov This electrophile then reacts with a nucleophilic substrate, such as an alkene, to form a key intermediate like a seleniranium ion. mdpi.com This intermediate is then attacked by a nucleophile to yield the final product, while the selenium species is regenerated in a subsequent step to complete the catalytic cycle. mdpi.comnih.gov

In radical reactions, particularly those promoted by light, the primary mechanistic step is the homolytic cleavage of the Se-Se bond to form two selenyl radicals (RSe•). mdpi.com These radicals can then add to unsaturated bonds or participate in hydrogen atom transfer processes, propagating a radical chain reaction. mdpi.com

In redox catalysis, such as in glutathione (B108866) peroxidase (GPx) mimics, the catalytic cycle involves the reduction of the diselenide by a thiol to form a selenol (RSeH). nih.gov The selenol then reduces a peroxide substrate, becoming oxidized to a selenenic acid (RSeOH), which can then react with another thiol molecule to regenerate the selenol and form a disulfide. The selenol can also be regenerated through the reaction of the selenenic acid with another selenol molecule to reform the diselenide. nih.gov The ability to tune the steric and electronic properties of the aryl or alkyl groups on the diselenide can significantly impact the efficiency and selectivity of these catalytic cycles. researchgate.net

Formation of Active Catalytic Species (e.g., Selenolates, Selenenyl Halides)

The catalytic activity of diselenides like Bis[2-(butan-2-yl)phenyl]diselane is predicated on the cleavage of the selenium-selenium (Se-Se) bond to generate highly reactive species. semanticscholar.org The diselenide itself is typically a stable, isolable precatalyst. The active species are generally formed in situ through several primary methods.

One common method is the reductive cleavage of the Se-Se bond. This can be achieved using reducing agents such as sodium borohydride (B1222165) or, as demonstrated in some systems, a biphasic Zn/HCl mixture. semanticscholar.org This reduction leads to the formation of the corresponding selenol, 2-(butan-2-yl)benzeneselenol, or its conjugate base, the selenolate anion ([ArSe]⁻). semanticscholar.org Zinc insertion directly into the Se-Se bond can also generate a zinc selenolate species, which acts as a potent selenium-based nucleophile. semanticscholar.org

Alternatively, in the context of photoredox or electrochemical catalysis, the Se-Se bond can undergo cleavage. Electrochemical methods can generate a phenyl selenium cation (PhSe⁺) at an anode, which then acts as a π-acidic catalyst. mdpi.com Similarly, visible light in the presence of a photosensitizer can induce the formation of selenyl radicals. mdpi.com

Role of the Se-Se Bond in the Catalytic Cycle

The selenium-selenium bond is central to the function of this compound as a catalyst precursor. Its primary role is to act as a stable reservoir for the catalytically active selenium moiety, which is released upon demand during the reaction. The relatively weak nature of the Se-Se bond (compared to C-C or C-H bonds) allows it to be cleaved under specific, often mild, reaction conditions, initiating the catalytic cycle. semanticscholar.orgmdpi.com

Once the catalytic cycle is initiated by the cleavage of the Se-Se bond, the resulting selenol, selenolate, or selenyl radical participates in the main chemical transformation. semanticscholar.orgmdpi.com For instance, in many oxidation reactions, the active selenol (ArSeH) is oxidized to a selenenic acid (ArSeOH), which then performs the desired oxidation before being reduced and regenerated. In some cycles, the diselenide can be reformed as a part of the catalytic turnover, though in many metal-catalyzed processes, the selenium atom remains coordinated to the metal center as a ligand throughout the cycle. The presence of the Se-Se bond allows for a variety of initiation pathways—reductive, oxidative, or homolytic—broadening the compound's applicability in different catalytic systems. mdpi.com

Radical Mechanisms in Catalysis

Beyond ionic pathways, the Se-Se bond in this compound can undergo homolytic cleavage to generate selenyl radicals (ArSe•). mdpi.com This process can be initiated by heat, light (photolysis), or through interaction with radical initiators. These selenyl radicals are key intermediates in a variety of catalytic transformations.

A proposed mechanism for certain reactions involves the initial cleavage of the diselenide into a selenyl radical and a selenium cation. mdpi.com The selenyl radical can then react with a substrate to form a new carbon-centered radical, propagating a radical chain reaction. mdpi.com This pathway is particularly relevant in cyclization and addition reactions where the selenyl radical adds to an unsaturated bond (like an alkene or alkyne), followed by an intramolecular cyclization and subsequent elimination of the radical catalyst. The ability of the Se-Se bond to readily undergo homolysis makes diselenides like this compound effective precursors for radical-mediated catalysis. mdpi.com

Ligand Design and Steric Effects in Palladium-Catalyzed Reactions

While the diselenide itself can act as a catalyst, its derivatives, particularly the corresponding selenoethers, are highly effective as ligands in transition metal catalysis. rsc.orgresearchgate.net The compound this compound serves as an excellent precursor for a sterically hindered selenoether ligand. The presence of the bulky butan-2-yl group at the ortho position of the phenyl ring creates significant steric hindrance around the selenium donor atom.

This steric bulk is a critical design element for ligands used in palladium-catalyzed cross-coupling reactions. rsc.orgresearchgate.net Sterically demanding ligands are known to promote the formation of highly active, low-coordinate palladium(0) species, which are crucial for efficient oxidative addition—the first step in many catalytic cycles. mdpi.comrsc.org The bulk of the ortho-butan-2-yl substituent can also accelerate the final reductive elimination step, leading to faster product formation and higher catalyst turnover numbers. rsc.org

Application of Sterically Hindered Selenoether Ligands in Coupling Reactions

Palladium complexes featuring sterically hindered selenoether ligands derived from precursors like this compound have demonstrated high efficiency in Suzuki-Miyaura cross-coupling reactions. rsc.orgresearchgate.net These reactions are powerful tools for forming carbon-carbon bonds. rsc.org In a typical application, the diselenide is reduced to the selenol and then alkylated to form a bidentate [Se, N] or monodentate selenoether ligand, which is then complexed with a palladium(II) precursor like Na₂PdCl₄. rsc.orgresearchgate.net

The resulting palladium complexes serve as highly effective precatalysts. For example, palladium(II) complexes with bulky selenoether ligands have been shown to be efficient catalysts for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid. rsc.orgresearchgate.net The steric hindrance provided by the ortho-alkyl group is crucial for achieving high yields, particularly with challenging or deactivated substrates. rsc.org

Table 1: Representative Yields in Suzuki-Miyaura Coupling using a Sterically Hindered Selenoether-Palladium Complex

The following data is representative of yields obtained with sterically analogous selenoether-palladium catalysts and illustrates the expected performance for a system derived from this compound. rsc.orgresearchgate.net

EntryAryl HalideProductYield (%)
14-Bromotoluene4-Methyl-1,1'-biphenyl>95
24-Bromoanisole4-Methoxy-1,1'-biphenyl>95
31-Bromo-4-nitrobenzene4-Nitro-1,1'-biphenyl>95
44-Bromobenzaldehyde4-Formyl-1,1'-biphenyl92
52-Bromotoluene2-Methyl-1,1'-biphenyl85

Structure-Activity Relationships in Metal-Catalyzed Processes

The relationship between the structure of a ligand and the activity of its metal complex is a fundamental concept in catalysis. pku.edu.cn For ligands derived from this compound, the key structural feature is the ortho-butan-2-yl group. This group exerts a profound influence on the catalytic performance of the corresponding palladium complex.

Enhanced Stability and Activity : The steric bulk helps to create a protective pocket around the palladium center, preventing the formation of inactive palladium black and stabilizing the catalytically active monomeric species. mdpi.com

Control of Coordination : The size of the ligand influences the geometry and coordination number of the palladium center. Bulky ligands favor the formation of coordinatively unsaturated 14-electron or 12-electron species that are more catalytically active than their saturated counterparts. rsc.orgresearchgate.net

By modifying the steric and electronic properties of the ligand—for instance, by changing the ortho substituent—the activity and selectivity of the catalyst can be fine-tuned for specific applications. rsc.orgresearchgate.net

Regioselectivity and Stereoselectivity in Diselenide-Mediated Reactions

The steric and electronic properties of catalysts derived from this compound can be harnessed to control the regioselectivity and stereoselectivity of organic reactions.

Regioselectivity : In palladium-catalyzed reactions such as the Catellani reaction, a ligand's steric profile can direct C-H activation to a specific position. researchgate.netnih.gov A bulky ligand, such as one derived from the title diselenide, can preferentially block one reactive site while allowing another to react. For example, in the functionalization of aryl halides, a bulky ligand can promote the activation of the C-H bond at the ortho position relative to the halide, leading to highly regioselective product formation. researchgate.net

Stereoselectivity : In reactions involving the formation of chiral centers, the chiral environment created by a ligand can influence the stereochemical outcome. While this compound is achiral, its butan-2-yl group contains a stereocenter. Using an enantiomerically pure form of this diselenide could lead to chiral ligands capable of inducing asymmetry in catalytic reactions. Furthermore, in multicomponent coupling reactions, the choice of ligand can influence the stereochemistry of the resulting double bond. For example, palladium-catalyzed four-component couplings involving alkynes, carbon monoxide, and a selenium source have been shown to yield (Z)-β-selenyl acrylamides with high stereoselectivity. nih.gov The steric profile of the selenium reagent and the ancillary ligands on the palladium center are critical in dictating this outcome. nih.gov

Coordination Chemistry of Diselenide Ligands: Focusing on Sterically Hindered Aromatic Systems

General Principles of Selenium-Based Ligand Coordination

Selenium, as a member of the chalcogen group, shares similarities with sulfur but possesses a larger atomic radius, lower electronegativity, and more diffuse valence orbitals. These characteristics make selenium a soft donor atom, favoring coordination with soft metal ions such as late transition metals (e.g., Pd, Pt, Au) and heavier main group elements. The coordination of selenium-based ligands is often driven by the formation of stable metal-selenium (M-Se) bonds.

Organoselenium compounds, particularly diselenides, are widely utilized in synthesis due to their unique reactivity. nih.govmdpi.com In coordination chemistry, diaryl diselenides can function as versatile ligands. mdpi.com The selenium atoms in a diselenide ligand possess lone pairs of electrons that can be donated to a metal center to form a coordinate bond. The nature of this interaction can vary significantly. The diselenide can coordinate intact as a bridging ligand between two metal centers or, more commonly, undergo oxidative addition to a low-valent metal center. This latter process involves the cleavage of the Se-Se bond, resulting in the formation of two terminal selenido (M-SeR) ligands. The specific coordination mode is influenced by factors such as the nature of the metal, its oxidation state, and the steric and electronic properties of the aryl groups on the diselenide. researchgate.net

Synthesis and Characterization of Metal Complexes with Diselenide Ligands

The synthesis of metal complexes with diselenide ligands generally involves the reaction of a suitable metal precursor with the diaryl diselenide in an appropriate solvent. researchgate.netmdpi.comsemanticscholar.org For instance, low-valent metal complexes, such as those of Ni(0) or Pd(0), readily react with diaryl diselenides via oxidative addition. In this reaction, the metal center is inserted into the Se-Se bond, leading to a formal increase in the metal's oxidation state by +2 and the formation of two M-Se bonds.

A general synthetic route can be represented as: [ L_n M^0 + Ar-Se-Se-Ar \rightarrow L_n M^{II}(SeAr)_2 ]

Characterization of the resulting complexes relies on a combination of spectroscopic and analytical techniques.

NMR Spectroscopy: 1H and 13C NMR are used to confirm the structure of the organic framework of the ligand. 77Se NMR is a particularly powerful tool for probing the selenium environment. A significant change in the 77Se chemical shift upon coordination provides direct evidence of a metal-selenium interaction.

Infrared (IR) and Raman Spectroscopy: The Se-Se stretching vibration, typically observed in the Raman spectrum in the range of 250-300 cm-1, can be monitored. The disappearance of this band upon coordination is indicative of Se-Se bond cleavage.

Diaryl diselenides exhibit several distinct coordination modes when interacting with transition metals. The chosen mode is a delicate balance between the ligand's properties and the metal center's electronic and steric requirements.

Bridging Ligand: The intact diselenide molecule can bridge two metal centers (M-Se(Ar)-Se(Ar)-M). This mode is less common and typically results in the formation of binuclear or polynuclear complexes. The selenium atoms use their lone pairs to coordinate to the metals without cleavage of the Se-Se bond.

Chelating Ligand (Post-Cleavage): The most prevalent coordination pathway involves the cleavage of the Se-Se bond upon reaction with a single metal center. This oxidative addition results in two selenido (ArSe⁻) fragments that bind to the same metal. The resulting species, M(SeAr)₂, can adopt various geometries. If the aryl groups on the selenium atoms contain an additional donor atom, a bidentate [Se, X] chelate can be formed. For a simple diaryl diselenide like Bis[2-(butan-2-yl)phenyl]diselane, the two resulting selenido ligands bind to the metal in a bis-terminal fashion.

Terminal Ligand (Post-Cleavage): In reactions with metal halides or other precursors, the diselenide can be cleaved, and the resulting ArSe⁻ units can act as simple terminal ligands, replacing other ligands such as halides on the metal center.

The presence of bulky substituents on the aryl rings, as in this compound, can significantly influence which coordination mode is adopted by sterically disfavoring modes that would lead to excessive crowding around the metal center. researchgate.net

Chelation involves the formation of a ring structure containing the metal atom, which occurs when a polydentate ligand binds to the metal through two or more donor atoms. libretexts.org This process is entropically favorable, leading to enhanced thermodynamic stability, an observation known as the chelate effect. libretexts.orgyoutube.com

In the context of this compound, true chelation would require an additional donor group on the phenyl ring. However, a "pseudo-chelate" scenario can be considered after the oxidative addition of the Se-Se bond to a metal center. The two resulting selenido ligands, bound to the same metal, create a C-Se-M-Se-C framework. The conformation of this framework is dictated by several factors:

Repulsion between Selenium Lone Pairs: The lone pairs on the selenium atoms will arrange to minimize electrostatic repulsion.

Steric Interactions: The bulky butan-2-yl groups on the phenyl rings will sterically interact with each other and with other ligands on the metal. These interactions will heavily influence the rotational freedom around the M-Se and Se-C bonds.

Coordination Geometry of the Metal: The preferred geometry of the metal (e.g., square planar for Pd(II), tetrahedral for Zn(II)) will impose constraints on the angles within the C-Se-M-Se-C unit.

The resulting conformation is typically a gauche or staggered arrangement to alleviate the steric strain imposed by the bulky ortho-substituents.

Influence of Steric Hindrance from the Butan-2-yl Group on Coordination Geometry

The introduction of a bulky substituent, such as a butan-2-yl group, at the ortho position of the phenyl ring in a diaryl diselenide has profound consequences for its coordination chemistry. Steric hindrance can dictate the feasibility of a reaction, the stability of the resulting complex, and its ultimate geometry. nih.govmdpi.com The presence of bulky groups near the coordinating selenium atom can shield the metal center, influencing catalyst activity and selectivity in potential applications. rsc.org

The steric bulk of the 2-(butan-2-yl)phenyl group directly impacts the metric parameters of the coordination sphere. While specific crystallographic data for complexes of this compound are not available, trends can be inferred from related sterically hindered systems. nih.govnih.gov

Metal-Selenium (M-Se) Bond Lengths: Increased steric hindrance from the ortho-butan-2-yl group is expected to cause an elongation of the M-Se bond. This lengthening is a result of the steric repulsion between the bulky ligand and other ligands or parts of the same ligand around the metal center. A longer bond is generally a weaker bond. For comparison, typical Se-Se bond lengths in diaryl diselenides are around 2.30-2.31 Å. researchgate.net

Bond Angles: The steric pressure exerted by the butan-2-yl groups will cause significant distortions in the bond angles around the metal center, deviating from idealized geometries (e.g., 90° for square planar or 109.5° for tetrahedral). The Se-M-Se angle in a cis-M(SeAr)₂ complex, for example, is likely to be wider than in a complex with less bulky ligands to accommodate the large ortho-substituents. Conversely, the M-Se-C angle may be compressed or expanded to minimize steric clashes.

Table 1: Representative Bond Lengths in Selenium Compounds and Related Metal Complexes This table provides comparative data from the literature to infer potential values for complexes of the title compound.

Bond TypeCompound ClassTypical Bond Length (Å)Reference
Se-SeDialkyl Diselenide2.303 researchgate.net
Se-SeDiaryl Diselenide2.293 - 2.381 uzh.ch
Ln-NBulky Silylamide Lanthanide Complex2.340 - 2.532 nih.gov
Ni-NBulky Diimine-Nickel Complex1.916 - 1.918 nih.gov
Cu-CuDinuclear Copper(I) Complex2.613 researchgate.net

Interactive Data Table: Click on headers to sort.

The stereochemical outcome of coordination is heavily influenced by the presence of bulky ortho-substituents. nih.govorganic-chemistry.org The butan-2-yl group in this compound introduces several key stereochemical effects:

Restricted Rotation: The steric bulk significantly hinders rotation around the M-Se and Se-C bonds. This can lock the complex into a specific conformation and potentially lead to the formation of atropisomers, which are stereoisomers arising from hindered rotation about a single bond.

Defined Ligand Orientation: In a square planar or octahedral complex, the bulky ortho-substituents will orient themselves to minimize steric interactions. For example, in a cis-M(SeAr)₂ configuration, the two aryl rings will likely be tilted out of the coordination plane, with the butan-2-yl groups positioned away from the other ligands. nih.gov

Chirality: The butan-2-yl group is chiral, as its second carbon atom is a stereocenter. Since the ligand is synthesized from a racemic mixture of 2-bromophenylbutan-2-yl starting material, the diselenide itself will be a mixture of diastereomers ((R,R), (S,S), and meso-(R,S)). This inherent chirality in the ligand can lead to the formation of diastereomeric metal complexes, each with potentially different physical and chemical properties.

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Future Research Directions and Challenges in Substituted Diaryldiselane Chemistry

Development of Novel and Sustainable Synthetic Routes to Chiral and Sterically Hindered Diselenides.

The synthesis of chiral and sterically hindered diselenides presents an ongoing challenge that is crucial for their application in asymmetric catalysis. Future research will likely focus on developing more efficient, atom-economical, and environmentally benign synthetic methodologies. Traditional methods often involve multi-step procedures with harsh reagents. A key objective is the development of catalytic methods for the direct introduction of selenium into complex organic scaffolds.

Recent studies have explored the use of basic reagents like potassium hydroxide to selectively synthesize diorganyl diselenides, thereby avoiding harmful reducing agents. rsc.orgscilit.com This approach aims to suppress the formation of side products such as diorganyl selenides and multiselenides. rsc.org The optimization of reaction conditions for the selective formation of the diselenide dianion (Se₂²⁻) is a critical aspect of this research. rsc.org

Future efforts will likely target the development of enantioselective methods for the synthesis of chiral diselenides. This could involve the use of chiral catalysts or auxiliaries to control the stereochemistry of the final product. The synthesis of sterically demanding diselenides, such as those with bulky ortho-substituents, is another important area. These compounds are expected to exhibit unique reactivity and selectivity in catalytic applications due to their specific steric and electronic properties. nih.gov

Illustrative Synthetic Approaches for Chiral Diselenides:

MethodDescriptionPotential AdvantagesChallenges
Chiral Auxiliary-Mediated Synthesis A chiral auxiliary is temporarily incorporated into the substrate to direct the stereoselective introduction of the selenium moiety.High diastereoselectivity, well-established concept.Requires additional steps for auxiliary attachment and removal.
Asymmetric Catalysis A chiral catalyst is used to control the enantioselectivity of the C-Se bond formation.High catalytic efficiency, potential for high enantiomeric excess.Development of suitable chiral catalysts and reaction conditions.
Resolution of Racemic Mixtures A racemic mixture of a chiral diselenide is separated into its constituent enantiomers.Access to enantiomerically pure compounds.Can be inefficient, yielding a maximum of 50% of the desired enantiomer.
Chiral Pool Synthesis Readily available chiral starting materials from nature are used to synthesize chiral diselenides.Access to enantiomerically pure starting materials.Limited to the available chiral pool.

Exploration of Advanced Catalytic Applications beyond Current Scope, Focusing on High Enantioselectivity and Efficiency.

Substituted diaryldiselanes have emerged as versatile catalysts in a range of organic transformations. nih.gov Future research will aim to expand their catalytic applications, with a strong emphasis on achieving high enantioselectivity and efficiency in asymmetric synthesis. scilit.combenthamdirect.com The development of new catalytic reactions where chiral diselenides can induce high stereocontrol is a major goal. mdpi.com

One promising area is the use of chiral diselenides in enantioselective copper-catalyzed conjugate additions, diorganozinc additions to aldehydes, and palladium-catalyzed allylic alkylations. benthamdirect.com The modular nature of diaryldiselanes allows for the fine-tuning of their steric and electronic properties through the introduction of different substituents on the aryl rings, which can significantly impact their catalytic performance. researchgate.net

Furthermore, the exploration of diselenide-catalyzed cross-dehydrogenative nucleophilic functionalization of hydrophosphoryl compounds presents a highly atom-economical method for synthesizing important phosphorus-containing compounds. organic-chemistry.orgacs.org Future work in this area could focus on developing asymmetric versions of these reactions. organic-chemistry.org The use of diaryl diselenides in cyclization reactions to generate heterocyclic compounds is another area with significant potential for further development. nih.gov

Potential Advanced Catalytic Applications:

Reaction TypeRole of Diselenide CatalystDesired Outcome
Asymmetric Electrophilic Selenocyclization Generation of a chiral electrophilic selenium species.High enantioselectivity in the formation of chiral heterocycles.
Enantioselective Oxidative Reactions Acting as a chiral ligand for a metal catalyst or as a direct chiral oxidant.High enantiomeric excess in the oxidation of various substrates.
Asymmetric C-H Functionalization Directing group or chiral ligand in metal-catalyzed C-H activation.Enantioselective formation of C-C and C-X bonds.
Photoredox Catalysis Photosensitizer or redox mediator in light-induced transformations.Development of novel, sustainable synthetic methods.

In-depth Mechanistic Elucidation of Complex Diselenide Transformations Using Combined Experimental and Computational Approaches.

A deeper understanding of the reaction mechanisms underlying diselenide-catalyzed transformations is essential for the rational design of more efficient and selective catalysts. Future research will increasingly rely on a combination of experimental techniques and computational modeling to unravel the intricate details of these reactions.

Mechanistic studies often involve the identification of key intermediates, such as selenenyl sulfides or seleniranium ions. nih.govacs.org For instance, in the diselenide-mediated functionalization of hydrophosphoryl compounds, phosphorus and selenium NMR studies have been crucial in identifying a P-Se bond intermediate. organic-chemistry.orgacs.org Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the energetics of different reaction pathways and the structures of transition states. mdpi.comresearchgate.net

Future investigations will likely focus on understanding the role of non-covalent interactions, such as hydrogen bonding and anion binding, in controlling the enantioselectivity of chiral diselenide-catalyzed reactions. acs.org The dynamic kinetic resolution of intermediates, such as seleniranium ions, through anion-binding catalysis is an emerging concept that warrants further exploration. acs.org

Designing New Generations of Diselenide-Based Ligands for Coordination Chemistry with Tailored Electronic and Steric Properties.

Diaryldiselanes can also serve as precursors to selenolate ligands, which can coordinate to a variety of metal centers. The design of new generations of diselenide-based ligands with tailored electronic and steric properties is a promising area of research with applications in coordination chemistry and catalysis. researchgate.net

The electronic properties of the resulting metal complexes can be tuned by varying the substituents on the aryl rings of the diselenide ligand. rsc.org For example, electron-withdrawing groups can enhance the Lewis acidity of the metal center, while electron-donating groups can increase its electron density. organic-chemistry.org The steric bulk of the substituents can also be used to control the coordination geometry around the metal center and to create specific pockets for substrate binding. mdpi.com

Future research in this area will focus on the synthesis of novel diselenide-based ligands for use in a variety of catalytic applications, including cross-coupling reactions and polymerization. wikipedia.org The development of chiral diselenide-based ligands is of particular interest for their potential in asymmetric catalysis. researchgate.net The coordination chemistry of selenium-containing ligands with d-block and p-block elements is a rich field with diverse structural possibilities, ranging from mononuclear complexes to polymers. researchgate.netsoton.ac.uk

Investigation of Dynamic Processes and Conformational Exchange in Diselenides via Advanced Spectroscopic Techniques.

The conformational flexibility of the C-Se-Se-C dihedral angle in diaryldiselanes can play a significant role in their reactivity and in the transfer of chirality. The investigation of these dynamic processes and conformational exchange using advanced spectroscopic techniques is a key area for future research.

Techniques such as variable-temperature NMR spectroscopy can provide information on the energy barriers associated with conformational changes. Circular dichroism (CD) spectroscopy is a powerful tool for studying the chiroptical properties of chiral diselenides and how they change with conformation. ceric-eric.euresearchgate.net

Future studies may employ pump-probe spectroscopy to investigate the dynamics of these molecules on very fast timescales. ceric-eric.eu Understanding the interplay between conformation and reactivity is crucial for the design of chiral diselenides that can maintain their stereochemical integrity and effectively transfer chiral information in asymmetric transformations.

Harnessing Steric Effects and Chirality for Precision Synthesis and Catalysis.

The precise control over the steric and electronic environment of the selenium atom in substituted diaryldiselanes is paramount for achieving high levels of selectivity in synthesis and catalysis. Future research will focus on harnessing these effects to develop highly precise synthetic methodologies.

The introduction of bulky substituents in the ortho position of the aryl rings can create a sterically hindered environment around the diselenide bond. nih.gov This steric shielding can influence the regioselectivity of reactions by directing incoming reagents to less hindered positions. nih.gov In catalysis, steric bulk can be used to create chiral pockets that can differentiate between enantiomers of a substrate or competing transition states. researchgate.netresearchgate.net

The interplay between steric effects and the inherent chirality of the diselenide can lead to highly enantioselective transformations. chiralpedia.com The rational design of chiral diselenides with optimized steric and electronic properties will be a key driver of innovation in asymmetric catalysis.

Q & A

Q. How can researchers optimize the synthesis of Bis[2-(butan-2-yl)phenyl]diselane to improve yield and purity?

  • Methodological Answer : Systematic optimization involves varying solvents (e.g., toluene vs. THF), temperature gradients (80–120°C), and stoichiometric ratios of precursors. Use inert atmospheres (N₂/Ar) to prevent oxidation. Monitor progress via TLC and characterize using 1H^{1}\text{H}/13C^{13}\text{C} NMR and HPLC for purity validation. Replicate prior syntheses with advanced analytical tools (e.g., high-resolution MS) to refine protocols .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Employ 77Se^{77}\text{Se} NMR to confirm selenium-selenium bonding, complemented by X-ray crystallography for solid-state structural elucidation. FT-IR identifies functional groups (e.g., C-Se stretching at ~250 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. Cross-reference data with computational predictions (DFT) for accuracy .

Q. What are the key stability considerations when storing this compound, and how can degradation products be monitored?

  • Methodological Answer : Store under inert gas (Ar) at –20°C to prevent thermal/oxidative degradation. Periodically analyze samples via GC-MS or HPLC-UV to detect diselenide breakdown (e.g., selenol byproducts). Compare retention times/spiking experiments with authentic standards .

Q. What safety protocols are critical when handling this compound given its potential toxicity?

  • Methodological Answer : Use gloveboxes or fume hoods for synthesis/handling. Wear nitrile gloves, lab coats, and safety goggles. Implement spill kits for selenium-containing waste. Follow institutional biosafety guidelines for disposal, referencing protocols for toxic organoselenium compounds .

Q. How can researchers validate the purity of this compound post-synthesis?

  • Methodological Answer : Combine elemental analysis (C, H, Se) with chromatographic methods (HPLC-DAD, GC-MS). Use melting point analysis (±2°C deviation indicates impurities). Compare 1H^{1}\text{H} NMR integrals to theoretical proton counts .

Advanced Research Questions

Q. What experimental design strategies are suitable for studying the catalytic properties of this compound in organoselenium reactions?

  • Methodological Answer : Apply factorial design (e.g., 2³ factorial) to test variables: catalyst loading (0.5–2.0 mol%), temperature (25–80°C), and solvent polarity (hexane vs. DMF). Use response surface methodology (RSM) to optimize reaction efficiency. Validate with kinetic profiling (e.g., in situ IR monitoring) .

Q. How can computational modeling (e.g., DFT) be integrated with experimental data to elucidate reaction mechanisms involving this compound?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map energy profiles for diselenide bond cleavage/reformation. Correlate with experimental kinetic data (Arrhenius plots) and isotopic labeling (e.g., 82Se^{82}\text{Se}). Use COMSOL Multiphysics for multi-physics simulations of reaction dynamics .

Q. How should researchers address contradictory literature reports on the redox behavior of this compound derivatives?

  • Methodological Answer : Conduct meta-analysis of reported electrochemical potentials (cyclic voltammetry) under standardized conditions (e.g., Ag/AgCl reference, 0.1 M TBAPF₆). Systematically replicate studies while controlling for solvent, supporting electrolyte, and scan rate. Use multivariate regression to identify confounding variables .

Q. What multi-scale modeling approaches can predict the supramolecular interactions of this compound in solution-phase systems?

  • Methodological Answer : Combine molecular dynamics (MD) simulations (AMBER forcefield) with quantum mechanics/molecular mechanics (QM/MM) to model solute-solvent interactions. Validate with small-angle X-ray scattering (SAXS) and diffusion-ordered spectroscopy (DOSY) .

Q. What strategies reconcile discrepancies between theoretical predictions and experimental observations in the photophysical properties of this compound complexes?

  • Methodological Answer :
    Re-examine computational parameters (e.g., solvent model, basis set) against experimental conditions (e.g., dielectric constant). Perform time-resolved fluorescence spectroscopy to compare excited-state lifetimes with TD-DFT predictions. Use error analysis (RMSE) to quantify mismatches .

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